Acide 1-amino-2-vinylcyclopropanecarboxylique

Vue d'ensemble

Description

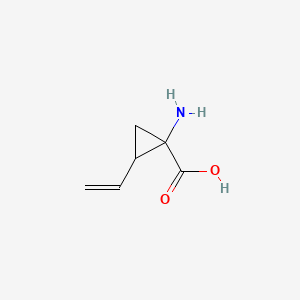

1-Amino-2-vinylcyclopropanecarboxylic acid is a sterically constrained α-amino acid with significant pharmaceutical importance. This compound is known for its unique structural features, which include a cyclopropane ring and a vinyl group, making it a valuable building block in the synthesis of various bioactive molecules .

Applications De Recherche Scientifique

1-Amino-2-vinylcyclopropanecarboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules.

Biology: Studied for its role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as an antiviral agent, particularly against Hepatitis C virus.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

1-Amino-2-vinylcyclopropanecarboxylic acid, also known as 1-amino-2-ethenylcyclopropane-1-carboxylic acid, is a sterically constrained α-amino acid . It is a key structural feature of several drug molecules, largely responsible for their desired anti-viral activity . The primary targets of this compound are typically viral proteases .

Mode of Action

The mode of action of 1-Amino-2-vinylcyclopropanecarboxylic acid involves its interaction with these viral proteases . The compound’s sterically constrained structure allows it to effectively inhibit the function of these proteases .

Biochemical Pathways

1-Amino-2-vinylcyclopropanecarboxylic acid affects the biochemical pathways related to viral replication . By inhibiting viral proteases, it disrupts the life cycle of the virus, preventing it from replicating and spreading .

Pharmacokinetics

Its high pharmaceutical importance suggests that it has favorable adme properties .

Result of Action

The result of the action of 1-Amino-2-vinylcyclopropanecarboxylic acid is the inhibition of viral replication . This leads to a decrease in the viral load, helping to alleviate the symptoms of viral infections .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-2-vinylcyclopropanecarboxylic acid typically involves asymmetric synthesis techniques. One advanced method includes the sequential S_N2 and S_N2’ dialkylation of a glycine Schiff base Ni(II) complex . This process involves:

PTC Alkylation (S_N2): The initial alkylation step.

Homogeneous S_N2’ Cyclization: Formation of the cyclopropane ring.

Disassembly of the Ni(II) Complex: Final step to obtain the target compound.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and efficient. The process described above can be scaled up to produce significant quantities of the compound with high diastereoselectivity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

1-Amino-2-vinylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion of the amino group to a nitro group.

Reduction: Reduction of the vinyl group to an ethyl group.

Substitution: Substitution reactions at the amino group or the vinyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of ethyl derivatives.

Substitution: Formation of substituted amino acids or vinyl derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Amino-2-cyclopropanecarboxylic acid: Lacks the vinyl group, making it less sterically constrained.

2-Vinylglycine: Contains a vinyl group but lacks the cyclopropane ring.

Uniqueness

1-Amino-2-vinylcyclopropanecarboxylic acid is unique due to its combination of a cyclopropane ring and a vinyl group, which imparts significant steric constraints and enhances its biological activity .

Propriétés

IUPAC Name |

1-amino-2-ethenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-4-3-6(4,7)5(8)9/h2,4H,1,3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALLMPFNVWUCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619520 | |

| Record name | 1-Amino-2-ethenylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80003-54-9 | |

| Record name | 1-Amino-2-ethenylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) of interest in medicinal chemistry?

A1: (1R,2S)-Vinyl-ACCA is a key building block in the synthesis of potent inhibitors of the Hepatitis C virus (HCV) NS3 protease. These inhibitors, like BILN 2061, have shown significant reduction in viral load in patients infected with HCV genotype 1. []

Q2: What are the main synthetic approaches to obtain enantiomerically pure (1R,2S)-vinyl-ACCA?

A2: Several strategies have been developed to access enantiomerically pure (1R,2S)-vinyl-ACCA:

- Asymmetric phase-transfer catalyzed cyclopropanation: This approach utilizes a chiral phase-transfer catalyst to achieve stereoselective cyclopropanation of (E)-N-phenylmethyleneglycine ethyl ester with trans-1,4-dibromo-2-butene. [, , ] Optimization of the catalyst structure and reaction conditions can lead to high enantiomeric excess (ee), reaching up to 84% ee. [] Further chiral purification can be achieved through techniques like supercritical fluid chromatography and crystallization. []

- Asymmetric Synthesis using Ni(II) Complexes: Novel approaches utilize chiral Ni(II) complexes of glycine Schiff bases for the asymmetric synthesis of (1R,2S)-vinyl-ACCA. [, ] This strategy involves a sequential SN2–SN2′ dialkylation followed by disassembly of the Ni(II) complex. This method offers controlled stereochemistry and has been demonstrated on a gram scale. []

Q3: How does the structure of vinyl-ACCA impact its activity as a component of HCV NS3 protease inhibitors?

A3: While the provided abstracts don't delve into the specific structure-activity relationship (SAR) of vinyl-ACCA within the NS3 protease inhibitors, they highlight its crucial role as a building block. [, ] It's likely that the (1R,2S) stereochemistry and the vinyl group contribute to specific interactions with the enzyme active site. Further research focusing on the SAR of complete NS3 protease inhibitors containing vinyl-ACCA would provide a detailed understanding of its contribution to the overall activity and potency.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1592353.png)

![1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1592355.png)

![1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1592356.png)